Ethyl (2-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-(2-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound with the molecular formula C17H16N4O4S2 and a molecular weight of 404.469 g/mol This compound is notable for its unique structure, which includes a quinazolinone moiety, a thiazole ring, and an ethyl acetate group
Preparation Methods
The synthesis of ETHYL 2-(2-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, including the formation of the quinazolinone and thiazole rings. One common synthetic route starts with the reaction of anthranilic acid derivatives to form the quinazolinone moiety . The thiazole ring is then introduced through a nucleophilic addition and subsequent cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
ETHYL 2-(2-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to dihydroquinazoline derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(2-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes, while the thiazole ring can interact with various biological receptors . These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
ETHYL 2-(2-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds, such as:
- ETHYL [2-({[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
- 2- (2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 2-[2-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H20N4O4S/c1-2-27-17(25)10-12-11-28-19(20-12)23-16(24)9-5-8-15-21-14-7-4-3-6-13(14)18(26)22-15/h3-4,6-7,11H,2,5,8-10H2,1H3,(H,20,23,24)(H,21,22,26) |
InChI Key |
CGOAWFDICQBFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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